molecular formula C6H12O6 B13749084 D-Galactose-6,6-C-t2(9CI)

D-Galactose-6,6-C-t2(9CI)

Cat. No.: B13749084
M. Wt: 184.17 g/mol
InChI Key: GZCGUPFRVQAUEE-PLPLWAIMSA-N
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Description

D-Galactose-6,6-C-t2(9CI) is a specialized derivative of D-Galactose, a naturally occurring aldohexose. D-Galactose is a carbohydrate monomer found abundantly in nature, particularly in macroalgae, plants, and dairy products. It is a C4 epimer of glucose and plays a significant role in various biological processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of D-Galactose-6,6-C-t2(9CI) involves specific synthetic routes that typically include microbial fermentation and enzyme-catalyzed conversion. These methods utilize galactose-rich biomass as a starting material. The process often involves the use of L-arabinose isomerase to convert D-Galactose to D-Tagatose .

Industrial Production Methods

Industrial production of D-Galactose-6,6-C-t2(9CI) leverages biotechnological processes, including microbial fermentation and enzyme-catalyzed conversion. These methods are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

D-Galactose-6,6-C-t2(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different applications.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include derivatives of D-Galactose-6,6-C-t2(9CI) that have enhanced properties for specific applications, such as increased solubility or stability .

Scientific Research Applications

D-Galactose-6,6-C-t2(9CI) has a wide range of scientific research applications:

    Chemistry: Used as a raw material for synthesizing various chemical compounds.

    Biology: Plays a role in studying carbohydrate metabolism and enzyme functions.

    Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.

    Industry: Utilized in the production of biofuels and low-calorie sweeteners .

Mechanism of Action

The mechanism of action of D-Galactose-6,6-C-t2(9CI) involves its interaction with specific enzymes and receptors in biological systems. For instance, it is converted to galactose 1-phosphate by galactokinase in the Leloir pathway. This conversion is crucial for its metabolic functions and potential therapeutic applications .

Comparison with Similar Compounds

D-Galactose-6,6-C-t2(9CI) can be compared with other similar compounds such as D-Tagatose and D-Galactose. While D-Tagatose is known for its low-calorie sweetening properties, D-Galactose is widely studied for its role in carbohydrate metabolism. D-Galactose-6,6-C-t2(9CI) stands out due to its unique synthetic routes and specific applications in various fields .

List of Similar Compounds

Properties

Molecular Formula

C6H12O6

Molecular Weight

184.17 g/mol

IUPAC Name

(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxy-6,6-ditritiohexanal

InChI

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5+,6-/m0/s1/i2T2

InChI Key

GZCGUPFRVQAUEE-PLPLWAIMSA-N

Isomeric SMILES

[3H]C([3H])([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)O

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)O

Origin of Product

United States

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